5Plg485A5R
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Overview
Description
. This compound is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5Plg485A5R involves multiple steps, starting from the basic steroid nucleus. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Lactonization: Formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound .
Scientific Research Applications
Chemistry: : 5Plg485A5R is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: : It is studied for its role in various biological pathways and its potential as a biochemical marker.
Medicine: : The compound has potential therapeutic applications, particularly in the development of steroid-based drugs.
Industry: : It is used in the production of various steroidal products and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism by which 5Plg485A5R exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding initiates a cascade of biochemical events, modulating gene expression and influencing various physiological processes. The pathways involved include steroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
7.alpha.,17.alpha.-7-hydroxy-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid: .
Pregna-4,9(11)-diene-21-carboxylic acid derivatives: .
Uniqueness: : 5Plg485A5R is unique due to its specific hydroxylation and lactonization pattern, which imparts distinct biological and chemical properties compared to other similar steroidal compounds .
Properties
CAS No. |
610785-41-6 |
---|---|
Molecular Formula |
C27H32O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-[(E)-4-oxopent-2-enoyl]spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C27H32O5/c1-16(28)4-5-22(30)19-15-17-14-18(29)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(31)32-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/b5-4+/t19-,21-,24+,25-,26-,27+/m0/s1 |
InChI Key |
QNICZTZDEXXWHU-QOVXQEARSA-N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C3=CC[C@]4([C@H]([C@H]13)CC[C@@]45CCC(=O)O5)C)C |
Canonical SMILES |
CC(=O)C=CC(=O)C1CC2=CC(=O)CCC2(C3=CCC4(C(C13)CCC45CCC(=O)O5)C)C |
Origin of Product |
United States |
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